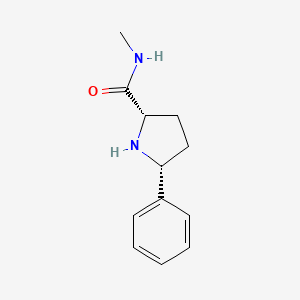
(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide is a chiral compound with significant interest in various fields of chemistry and pharmacology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide typically involves the stereoselective formation of the pyrrolidine ring followed by the introduction of the phenyl and N-methyl groups. One common method involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as lithium diisopropylamide (LDA) for deprotonation steps .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processes. The use of automated systems and real-time monitoring can further enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the N-methyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing
Mecanismo De Acción
The mechanism of action of (2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2S,5R)-2-isopropyl-5-methylcyclohexanone: Shares similar stereochemistry but differs in functional groups and applications.
(2S,5R)-5-hydroxy-2-pyrrolidinone: Another chiral compound with different functional groups and reactivity
Uniqueness
(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide is unique due to its specific combination of stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral ligand and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
(2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-13-12(15)11-8-7-10(14-11)9-5-3-2-4-6-9/h2-6,10-11,14H,7-8H2,1H3,(H,13,15)/t10-,11+/m1/s1 |
Clave InChI |
UFIMHJZGPGMUMI-MNOVXSKESA-N |
SMILES isomérico |
CNC(=O)[C@@H]1CC[C@@H](N1)C2=CC=CC=C2 |
SMILES canónico |
CNC(=O)C1CCC(N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


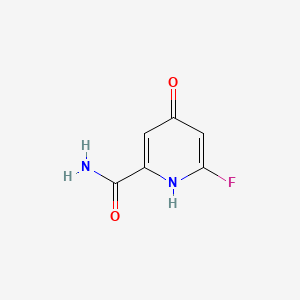
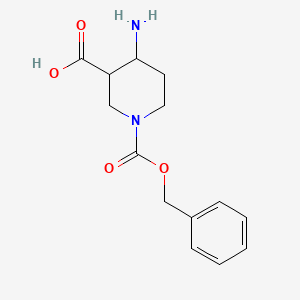
![4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13548469.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid](/img/structure/B13548472.png)
![Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B13548475.png)


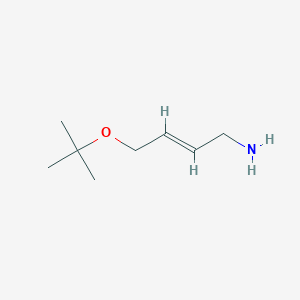
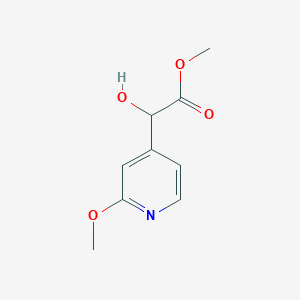
![tert-butylN-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B13548518.png)
![5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine](/img/structure/B13548529.png)
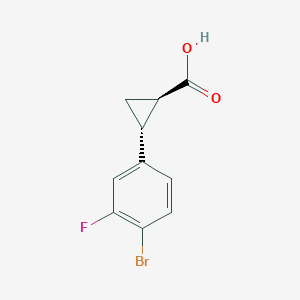

![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B13548540.png)
